molecular formula C10H12O6 B1249643 lappaceolide A

lappaceolide A

カタログ番号: B1249643
分子量: 228.2 g/mol
InChIキー: TVSNWZPMYISSOD-IVZWLZJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

  • Chemical classification: E.g., sesquiterpene lactone, triterpenoid, or other structural category.
  • Natural source: Plant/fungal species from which it is isolated.
  • Biological activities: Reported pharmacological properties (e.g., anti-inflammatory, anticancer).
  • Research significance: Why it merits comparison with analogs (e.g., unique functional groups, enhanced bioactivity).

特性

分子式

C10H12O6

分子量

228.2 g/mol

IUPAC名

(3S,3aS,6aR)-6a-(hydroxymethyl)spiro[3a,6-dihydro-2H-furo[3,2-b]furan-3,4'-oxolane]-2',5-dione

InChI

InChI=1S/C10H12O6/c11-3-10-2-7(13)16-8(10)9(5-15-10)1-6(12)14-4-9/h8,11H,1-5H2/t8-,9+,10+/m0/s1

InChIキー

TVSNWZPMYISSOD-IVZWLZJFSA-N

異性体SMILES

C1C(=O)OC[C@@]12CO[C@@]3([C@H]2OC(=O)C3)CO

正規SMILES

C1C(=O)OCC12COC3(C2OC(=O)C3)CO

同義語

lappaceolide A

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Per and , a comparative analysis should:

  • Select structurally or functionally analogous compounds (e.g., lappaceolide B, artemisinin, or other sesquiterpene lactones).
  • Compare key attributes :
Property Lappaceolide A Compound X Compound Y References
Molecular Formula C₃₀H₄₈O₇ C₁₅H₂₂O₅ C₂₀H₂₈O₆
Source Plant species Z Plant species A Fungal species B
Bioactivity Anticancer (IC₅₀: 5 μM) Anti-malarial (IC₅₀: 10 nM) Anti-inflammatory (IC₅₀: 1 μM)
Mechanism Inhibits NF-κB Binds heme COX-2 inhibition

Key Findings from Hypothetical Studies:

  • Structural differences : Lappaceolide A’s acetylated side chain enhances membrane permeability compared to Compound X’s hydroxylated structure .
  • Functional trade-offs : Compound Y’s lower cytotoxicity but reduced potency compared to lappaceolide A .

Methodological Considerations

As per and , a rigorous comparison requires:

  • Data sources : Peer-reviewed studies, crystallographic databases (e.g., Cambridge Structural Database), and pharmacological assays.
  • Analytical techniques : NMR, X-ray diffraction, and molecular docking simulations to assess structural and functional differences.

Notes on Evidence Limitations:

The provided evidence lacks any chemical or pharmacological data relevant to "lappaceolide A." This response adheres to academic guidelines (e.g., structured abstracts, APA formatting , comparative tables ) but cannot include authentic research findings. For a credible analysis, access to domain-specific literature (e.g., Journal of Natural Products, Phytochemistry) is essential.

Recommendation : Consult primary literature from biochemical databases (e.g., SciFinder, PubMed) or repositories like the Natural Products Atlas for accurate data on lappaceolide A and its analogs.

Q & A

Q. What methodologies are recommended for structural characterization of lappaceolide A?

To confirm the molecular structure of lappaceolide A, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for resolving stereochemical ambiguities. Validate purity using HPLC-UV or LC-MS, ensuring solvent artifacts are excluded. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .

Q. How can researchers optimize isolation protocols for lappaceolide A from natural sources?

Begin with solvent extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning (hexane/ethyl acetate/water). Use column chromatography (silica gel, Sephadex LH-20) guided by TLC bioautography to track bioactive fractions. Final purification via preparative HPLC with C18 columns and gradient elution (acetonitrile/water) ensures high yield. Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. What in vitro assays are suitable for preliminary bioactivity screening of lappaceolide A?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. For anticancer activity, use MTT or SRB assays on cell lines with genetic relevance (e.g., NCI-60 panel). Include positive controls (e.g., doxorubicin) and validate results across biological replicates. Dose-response curves (IC₅₀ calculations) and time-dependent effects must be statistically analyzed (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How should mechanistic studies on lappaceolide A’s pharmacological targets be designed?

Apply the PICOT framework:

  • Population : Select cell lines or animal models with validated genetic backgrounds (e.g., CRISPR-edited knockouts).
  • Intervention : Test dose ranges derived from preliminary IC₅₀ values.
  • Comparison : Use selective inhibitors (e.g., kinase inhibitors) to isolate pathways.
  • Outcome : Quantify biomarkers via Western blot, qPCR, or flow cytometry.
  • Time : Define exposure durations based on pharmacokinetic profiles. Ensure hypothesis-driven experiments and orthogonal validation (e.g., siRNA silencing) to confirm specificity .

Q. What strategies address discrepancies in lappaceolide A’s reported pharmacokinetic properties?

Conduct comparative studies under standardized conditions:

  • In vivo models : Use isogenic rodent strains to minimize metabolic variability.
  • Analytical methods : Harmonize LC-MS/MS protocols (e.g., ionization settings, column types).
  • Data normalization : Adjust for protein binding and plasma stability artifacts. Meta-analyses of existing data should assess publication bias and heterogeneity (e.g., I² statistic). Replicate outlier results in independent labs .

Q. How can researchers resolve contradictions in lappaceolide A’s mechanism of action across studies?

Perform systematic reviews to identify methodological divergences (e.g., cell culture media differences, assay endpoints). Design head-to-head experiments using identical protocols. Apply sensitivity analyses to evaluate confounding variables (e.g., endotoxin contamination). Publish negative results to reduce confirmation bias .

Methodological Best Practices

  • Experimental Reproducibility : Document equipment specifications (e.g., NMR magnet strength, HPLC column lot numbers) and raw data archiving practices .
  • Statistical Rigor : Predefine sample sizes (power analysis) and avoid post hoc subgroup analyses unless hypothesis-driven .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals .

試験管内研究製品の免責事項と情報

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